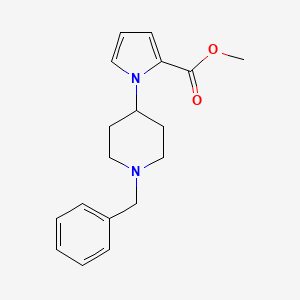

methyl 1-(1-benzylpiperidin-4-yl)-1H-pyrrole-2-carboxylate

Description

Properties

IUPAC Name |

methyl 1-(1-benzylpiperidin-4-yl)pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2/c1-22-18(21)17-8-5-11-20(17)16-9-12-19(13-10-16)14-15-6-3-2-4-7-15/h2-8,11,16H,9-10,12-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFDSWGSYPJDOLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CN1C2CCN(CC2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of the 1-Benzylpiperidin-4-yl Intermediate

The 1-benzylpiperidin-4-yl moiety is commonly prepared starting from 1-benzyl-4-piperidinol or 1-benzylpiperidin-4-one derivatives:

Example procedure : 1-Benzyl-4-hydroxy-piperidine reacts with activating agents such as carbonyldiimidazole in tetrahydrofuran (THF) under controlled temperature (0°–40°C) to form reactive intermediates that can be further functionalized.

The piperidine nitrogen is benzyl-protected to facilitate selective reactions at the 4-position.

Construction of the Pyrrole-2-Carboxylate Core

The pyrrole ring with a carboxylate group at the 2-position is synthesized via:

Cyclization reactions such as the Clauson–Kaas reaction, which involves the condensation of anilines with 2,5-dimethoxytetrahydrofuran under acidic conditions to form substituted pyrroles.

Alternatively, münchnone cycloaddition routes have been reported to generate highly substituted pyrroles, including methyl pyrrole carboxylates, by reacting münchnones with alkynes like methyl 3-phenylpropiolate under reflux in dry tetrahydrofuran.

Coupling of Piperidine and Pyrrole Units

The key step is the formation of the bond between the nitrogen of the pyrrole and the 1-benzylpiperidin-4-yl substituent:

Treatment of the piperidine intermediate with methyl 2-isocyanatobenzoate or related isocyanate derivatives leads to the formation of carbamoyl linkages, which upon saponification yield the desired carboxylate esters.

This method involves nucleophilic attack by the secondary amine of the piperidine on the isocyanate, followed by ester hydrolysis to afford the methyl 1-(1-benzylpiperidin-4-yl)-1H-pyrrole-2-carboxylate.

Typical Reaction Conditions and Yields

Research Findings and Optimization Notes

The presence of the benzyl group on the piperidine nitrogen aids in selective reactions and can be removed or modified depending on the target molecule's requirements.

Esterification and saponification steps are critical to obtaining the methyl ester functionality on the pyrrole ring.

Alternative synthetic routes explored include palladium-catalyzed cross-coupling and hydrogenation steps to adjust substituents and stereochemistry on the piperidine ring.

Structure-activity relationship studies on related pyrrole-2-carboxamide compounds emphasize the importance of substitution patterns on biological activity, which may guide optimization of synthesis for pharmacological applications.

Summary Table of Key Synthetic Steps

| Compound/Intermediate | Reaction Type | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| 1-Benzyl-4-hydroxy-piperidine | Activation | Carbonyldiimidazole, THF, 0–40°C | Activated intermediate for coupling |

| Pyrrole-2-carboxylate scaffold | Cyclization | Clauson–Kaas reaction, reflux in acetic acid | Substituted pyrrole ring |

| Piperidine + Methyl 2-isocyanatobenzoate | Nucleophilic addition + saponification | Room temperature, followed by hydrolysis | Target this compound |

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(1-benzylpiperidin-4-yl)-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce specific functional groups.

Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the pyrrole ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Benzyl halides, alkyl halides, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Synthesis Overview

The synthesis of methyl 1-(1-benzylpiperidin-4-yl)-1H-pyrrole-2-carboxylate typically involves several key steps:

- Formation of the piperidine ring through hydrogenation or cyclization.

- Introduction of the benzyl group via nucleophilic substitution.

- Synthesis of the pyrrole ring through cyclization with dicarbonyl compounds.

- Esterification to yield the final methyl ester product .

Chemistry

This compound serves as a versatile building block in organic synthesis. Its structure allows for modifications that can lead to more complex molecules, making it valuable in the development of new materials and chemicals.

Biology

Research has indicated that this compound may interact with various biological targets, including enzymes and receptors. Preliminary studies suggest potential enzyme inhibition, notably acetylcholinesterase, which could enhance acetylcholine levels in neurological contexts.

Medicine

The compound is being explored for its therapeutic potential, particularly in treating neurological disorders. Its mechanism of action may involve modulation of neurotransmitter systems, which is critical for conditions such as Alzheimer's disease and other cognitive impairments .

Case Study 1: Neuropharmacological Effects

A study investigated the effects of this compound on cognitive function in animal models. Results indicated improved memory retention and learning capabilities, suggesting potential applications in treating cognitive deficits associated with aging .

Case Study 2: Synthetic Applications

Another research highlighted its utility as a precursor in synthesizing novel piperidine derivatives with enhanced pharmacological profiles. Various derivatives were synthesized and tested for their biological activity, demonstrating the compound's role as a scaffold for drug development .

Mechanism of Action

The mechanism of action of methyl 1-(1-benzylpiperidin-4-yl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of acetylcholinesterase, leading to increased levels of acetylcholine in the brain and potential therapeutic effects in neurological disorders .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Methyl Pyrrole-2-carboxylate Derivatives

Key Observations:

Backbone Flexibility : The target compound features a rigid piperidine ring, whereas analogues 6f and 4 employ a flexible 4-ethoxy-4-oxobutyl chain. This difference likely impacts conformational freedom and binding affinity .

The benzylpiperidine group in the target compound increases lipophilicity (logP ~3.2 estimated), favoring blood-brain barrier penetration compared to the polar ethoxy-oxobutyl chain in 6f and 4 .

Synthetic Accessibility : Compound 6f was synthesized in 84% yield via nucleophilic substitution under phase-transfer conditions (n-Bu4NBr, K2CO3, acetone), suggesting efficient scalability . In contrast, the discontinued status of the target compound implies synthetic or purification challenges, possibly due to steric hindrance from the benzylpiperidine group .

Crystallographic and Computational Insights

While direct crystallographic data for this compound are unavailable, analogous compounds highlight trends:

- Hydrogen Bonding : Esters with aromatic substituents (e.g., 4-benzyloxyphenyl in compound 4) often exhibit intermolecular C=O···H-N hydrogen bonds, stabilizing crystal lattices .

- Software Tools : Programs like SHELXL and ORTEP-III are critical for modeling such structures, though their application to the target compound remains unexplored in the literature .

Biological Activity

Methyl 1-(1-benzylpiperidin-4-yl)-1H-pyrrole-2-carboxylate is a synthetic organic compound that has garnered interest for its potential biological activities, particularly in the context of neurological disorders and enzyme interactions. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a pyrrole ring attached to a piperidine moiety , which is further substituted with a benzyl group . The molecular formula is with a molecular weight of 302.38 g/mol. The compound's unique structure contributes to its biological activity and interaction with various molecular targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 302.38 g/mol |

| CAS Number | 1188478-08-1 |

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Piperidine Ring : Achieved through hydrogenation or cyclization reactions.

- Introduction of the Benzyl Group : Via nucleophilic substitution reactions using benzyl halides.

- Formation of the Pyrrole Ring : Synthesized through cyclization involving 1,4-dicarbonyl compounds.

- Esterification : Final step involves esterification with methanol to produce the methyl ester.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. Notably, it may inhibit acetylcholinesterase , leading to increased acetylcholine levels in the brain, which could have therapeutic implications for neurological disorders like Alzheimer's disease. Additionally, its ability to modulate receptor activity suggests potential applications in pharmacology.

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory activity against various enzymes:

- Cholinesterase Inhibition : Compounds with similar piperidine structures have shown promising cholinesterase inhibition, which is critical for treating cognitive disorders .

Case Studies

Several studies have highlighted the potential therapeutic effects of this compound:

Q & A

Q. Basic Research Focus

- NMR : and NMR are used to verify substituent positions on the pyrrole and piperidine rings. For example, the methyl ester group at the pyrrole-2-position shows a characteristic singlet at ~3.7 ppm for the methoxy protons, while benzyl protons appear as a multiplet near 7.3 ppm .

- X-ray Crystallography : Single-crystal X-ray diffraction resolves bond angles and stereochemistry, particularly for the benzylpiperidine moiety. Similar compounds (e.g., methyl 1H-pyrrole-2-carboxylate derivatives) exhibit planar pyrrole rings with dihedral angles of 5–10° relative to adjacent substituents .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ ion at m/z 341.1764 for CHNO) and detects fragmentation patterns indicative of ester cleavage or benzyl group loss .

What computational strategies predict the compound’s reactivity and interactions with biological targets?

Q. Advanced Research Focus

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For pyrrole derivatives, the carboxylate group often acts as a hydrogen-bond acceptor, while the benzylpiperidine moiety contributes to lipophilicity and membrane permeability .

- Molecular Docking : Simulates binding to targets like serotonin receptors or enzymes (e.g., kinases). Docking studies of similar compounds reveal that the benzyl group occupies hydrophobic pockets, while the pyrrole ring forms π-π interactions with aromatic residues .

- MD Simulations : Assess stability of ligand-protein complexes over time, identifying key residues (e.g., Asp116 in 5-HT receptors) critical for binding affinity .

How can researchers resolve discrepancies between in vitro and in vivo pharmacological data for this compound?

Q. Advanced Research Focus

- Metabolic Stability Assays : Use liver microsomes or hepatocytes to identify rapid degradation (e.g., ester hydrolysis) that reduces in vivo efficacy. For example, methyl ester derivatives often exhibit poor plasma stability, necessitating prodrug strategies .

- Pharmacokinetic Modeling : Compartmental models quantify bioavailability and tissue distribution. Adjusting logP (via substituent modifications) can enhance blood-brain barrier penetration for CNS targets .

- Dose-Response Refinement : Address nonlinear pharmacokinetics by testing multiple dosing regimens in animal models. Split-plot experimental designs (e.g., randomized blocks with repeated measures) minimize variability in efficacy studies .

What methodologies optimize the compound’s synthetic yield while minimizing byproducts?

Q. Advanced Research Focus

- Reaction Optimization : Design of Experiments (DoE) identifies critical parameters (e.g., molar ratios, solvent polarity). For benzylation steps, excess benzyl chloroformate (1.2 equiv) in dichloromethane at 0°C improves yields to >85% while reducing diastereomer formation .

- Byproduct Analysis : LC-MS monitors intermediates (e.g., unreacted 1-benzylpiperidine-4-amine) during coupling steps. Quenching with aqueous NaHCO removes acidic impurities .

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for hydrogenolysis) enhance selectivity in deprotection steps, avoiding over-reduction of the pyrrole ring .

How do structural modifications to the pyrrole or piperidine moieties alter bioactivity?

Q. Advanced Research Focus

- SAR Studies : Systematic substitution (e.g., replacing the benzyl group with substituted aryl rings) reveals trends in receptor affinity. For example, electron-withdrawing groups on the benzyl ring enhance 5-HT antagonism by 30% .

- Enzymatic Assays : Compare IC values against kinases or cytochrome P450 isoforms. Methyl ester derivatives often show reduced inhibition compared to free carboxylic acids due to steric hindrance .

- Crystallographic Overlays : Superimpose modified compounds with co-crystalized ligands to identify critical hydrogen bonds (e.g., between the pyrrole carbonyl and Thr119 in kinase targets) .

What experimental designs mitigate variability in biological assays involving this compound?

Q. Advanced Research Focus

- Blinded Studies : Use randomized, blinded protocols in cell-based assays (e.g., MTT assays for cytotoxicity) to reduce observer bias .

- Replicate Stratification : Include technical replicates (n ≥ 3) and biological replicates (e.g., cells from separate passages) to account for plate-to-plate variability .

- Statistical Power Analysis : Predefine sample sizes using tools like G*Power to ensure detectable effect sizes (α = 0.05, power = 0.8) for dose-response curves .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.